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Introduction

A Disintegrin and Metalloproteinases (ADAMSs) are a family of transmembrane and secreted
proteins that play a crucial role in a variety of cellular processes, including cell adhesion,
migration, and proteolysis.[1] A subset of the ADAM family possesses proteolytic activity,
enabling them to cleave and release the extracellular domains of a wide range of membrane-
bound proteins. This process, known as "ectodomain shedding," is a key mechanism for
regulating the activity of growth factors, cytokines, and their receptors.[2] Emerging evidence
has strongly implicated several ADAM family members, particularly ADAM10 and ADAM17, in
the initiation and progression of various cancers. Their dysregulation can lead to aberrant
activation of critical signaling pathways that drive tumor growth, invasion, and metastasis.[3][4]
This technical guide provides a comprehensive review of the literature on the role of ADAMSs in
cancer, with a focus on their involvement in key signaling pathways, quantitative data on their
expression and activity, and detailed experimental protocols for their study.

Quantitative Data on ADAM Expression and Activity
in Cancer

The overexpression of several ADAM proteins has been documented in a wide range of human
cancers, and in many cases, this increased expression correlates with poor prognosis and
advanced disease stages.[3][5]
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ADAM9 Gastric Cancer tissues compared to [6]
non-neoplastic

foveolar epithelium.
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expressed in breast
carcinomas (66%)
compared to normal
breast tissues (24%).
Breast Cancer The 84 kDa form [7]
correlated positively
with node-positive
cancers (p = 0.05)
and HER-2 protein
levels (p = 0.016).

Overexpressed in
Prostate Cancer [8]
prostate cancer.

Histoscore of

ADAM10 was
Non-Small Cell Lung statistically increased
ADAM10 ) } [9]
Cancer (NSCLC) in tumor tissues

compared to normal
tissues (P<0.01).

High expression in
pre-NACT samples
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Triple-Negative Breast

associated with poorer  [8]
Cancer (TNBC)

response to NACT
and shorter overall

survival.
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Hepatocellular

Downregulation with

siRNA suppressed cell

proliferation, [10]
Carcinoma (HCC) o
migration, and
invasion.
Significantly
upregulated in GC
compared to non-

ADAM12 Gastric Cancer neoplastic foveolar [6]
epithelium, with higher
expression in
intestinal-type tumors.
Significantly
upregulated in GC

ADAM15 Gastric Cancer compared to non- [6]
neoplastic foveolar
epithelium.

Silencing reduced
Bladder Cancer bladder cancer cell [11]

invasion.

ADAM17

Breast Cancer

The proportion of the
active (100 kDa) to
total ADAM-17
increased
progressively from
normal breast tissue
to primary breast
cancer to lymph node Blii2]
metastases (P =
0.017). High
expression is
associated with
significantly shorter

overall survival.
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siRNA transfection
reduced invasiveness

Brain Tumors of U87 cells by 48.3% [13]
(P <0.01) under

hypoxic conditions.

Overexpression

increased growth rate

by 20.7-41.3%

(P<0.01). shRNA [14]
knockdown decreased

Breast Cancer (MDA-
MB-231 cells)

growth rate by 10.2-
22.3% (P<0.05).

Table 1: Summary of Quantitative Data on ADAM Expression in Various Cancers. This table
summarizes key findings on the differential expression of various ADAM proteins in cancer
tissues compared to normal tissues and their correlation with clinical outcomes.

Key Signaling Pathways in ADAM-Mediated
Carcinogenesis

ADAM proteins are central regulators of several oncogenic signaling pathways, most notably
the Epidermal Growth Factor Receptor (EGFR) and Notch signaling cascades.

EGFR Pathway Activation

ADAM10 and ADAM17 are the primary sheddases for the entire family of EGFR ligands,
including Epidermal Growth Factor (EGF), Transforming Growth Factor-alpha (TGF-a),
Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF).[15] The
proteolytic release of these ligands from their membrane-tethered precursors is a critical step in
the activation of EGFR signaling.[15] This signaling pathway is a potent driver of cell
proliferation, survival, and migration in a multitude of cancers.[14]
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Figure 1: ADAM17-mediated EGFR signaling pathway in cancer.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that
regulates cell fate decisions, proliferation, and differentiation.[16] ADAM10 is the principal
sheddase responsible for the S2 cleavage of the Notch receptor, a critical step for its activation.
[16] Following ADAM10-mediated cleavage, the receptor undergoes a subsequent
intramembranous cleavage by the y-secretase complex, releasing the Notch intracellular
domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of
target genes. Dysregulation of Notch signaling due to aberrant ADAM10 activity is a key driver

in several cancers, including non-small cell lung cancer.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Role of A Disintegrin and Metalloproteinases
(ADAMS) in Cancer: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666595#review-of-literature-on-adam-ca]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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